molecular formula C4H8Cl2O2 B13954760 dl-2,3-Dichloro-1,4-butanediol CAS No. 63783-49-3

dl-2,3-Dichloro-1,4-butanediol

Cat. No.: B13954760
CAS No.: 63783-49-3
M. Wt: 159.01 g/mol
InChI Key: BDFQFJDIIIRPBO-UHFFFAOYSA-N
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Description

dl-2,3-Dichloro-1,4-butanediol: is a chemical compound with the molecular formula C4H8Cl2O2 and a molecular weight of 159.01 g/mol . It is a white to almost white powder or crystalline solid . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From cis-1,4-Dichloro-2-butene: One common method involves the oxidation of cis-1,4-dichloro-2-butene using potassium permanganate in a mixture of water and acetone. The reaction is carried out at 0-5°C for about 5 hours.

    Industrial Production Methods: Industrially, dl-2,3-Dichloro-1,4-butanediol can be synthesized using similar oxidation methods, but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: dl-2,3-Dichloro-1,4-butanediol can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form less chlorinated or dechlorinated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in water/acetone mixture.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products:

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

    Reduction: Dechlorinated butanediol derivatives.

    Substitution: Compounds where chlorine atoms are replaced by other functional groups like hydroxyl or alkoxy groups.

Mechanism of Action

The mechanism by which dl-2,3-Dichloro-1,4-butanediol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions . The exact molecular targets and pathways can vary depending on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Uniqueness: dl-2,3-Dichloro-1,4-butanediol is unique due to its specific chlorine substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .

Properties

CAS No.

63783-49-3

Molecular Formula

C4H8Cl2O2

Molecular Weight

159.01 g/mol

IUPAC Name

2,3-dichlorobutane-1,4-diol

InChI

InChI=1S/C4H8Cl2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2

InChI Key

BDFQFJDIIIRPBO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CO)Cl)Cl)O

Origin of Product

United States

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